

Application Note: Residence Time Distribution (RTD) Analysis Using Lanthanum-140

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-140*

Cat. No.: *B1220453*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Residence Time Distribution (RTD) analysis is a powerful technique used to characterize the behavior of fluids and solids within a process vessel or system. It provides crucial information on mixing patterns, flow characteristics, and potential malfunctions such as short-circuiting, channeling, or the presence of dead zones. Radiotracer techniques are exceptionally well-suited for RTD studies due to their high detection sensitivity, online measurement capabilities, and the ability to trace specific phases (solid, liquid, or gas) without altering process hydrodynamics.[\[1\]](#)[\[2\]](#)

Lanthanum-140 (La-140), a gamma-emitting radioisotope, is a preferred tracer for solid-phase RTD studies, particularly in industrial settings like fluid catalytic cracking (FCC) units, cement rotary kilns, and wastewater treatment plants.[\[1\]](#)[\[3\]](#)[\[4\]](#) Its advantages include a convenient half-life, energetic gamma emissions suitable for external detection, and the ability to be incorporated intrinsically into materials like catalysts.[\[1\]](#)[\[5\]](#) This document provides a detailed protocol for performing RTD analysis using La-140.

Properties of Lanthanum-140

La-140 is a radioactive isotope of lanthanum, which is a soft, silvery-white rare earth metal.[\[6\]](#)[\[7\]](#) Key physical and radiological properties are summarized below.

Property	Value	Reference
Atomic Number	57	[7]
Atomic Weight	~139.9 u	[6]
Half-life ($t_{1/2}$)	40.289 hours	[6]
Decay Mode	Beta (β^-) decay to Cerium-140 (Ce-140)	[6]
Primary Gamma Energies	1596.5 keV, 815.8 keV, 487.0 keV, 925.2 keV, etc.	[4][8]
Common Chemical Form	Lanthanum Oxide (La_2O_3), Lanthanum Chloride (LaCl_3)	[4][8]
Typical Application	Solid Phase Tracing	[1]

Principle of the Technique

The RTD experiment is typically performed using an impulse-response method.[4][9] A small quantity of the La-140 tracer is instantaneously injected as a "pulse" into the inlet stream of the system under investigation.[9] Collimated radiation detectors, placed externally at the system's outlet or other points of interest, monitor the concentration of the tracer as it passes by. The resulting plot of tracer concentration (or radiation intensity) versus time is the RTD curve, denoted as the $E(t)$ curve.[10] Analysis of this curve provides insights into the system's hydrodynamics.

Experimental Protocols

3.1 Tracer Preparation

The selection of the tracer form is critical to ensure it faithfully follows the process material.

Method 1: Intrinsic Activation This method is ideal when the process material, such as a catalyst, naturally contains stable lanthanum.

- **Sample Collection:** Obtain a representative sample of the process material (e.g., FCC catalyst).

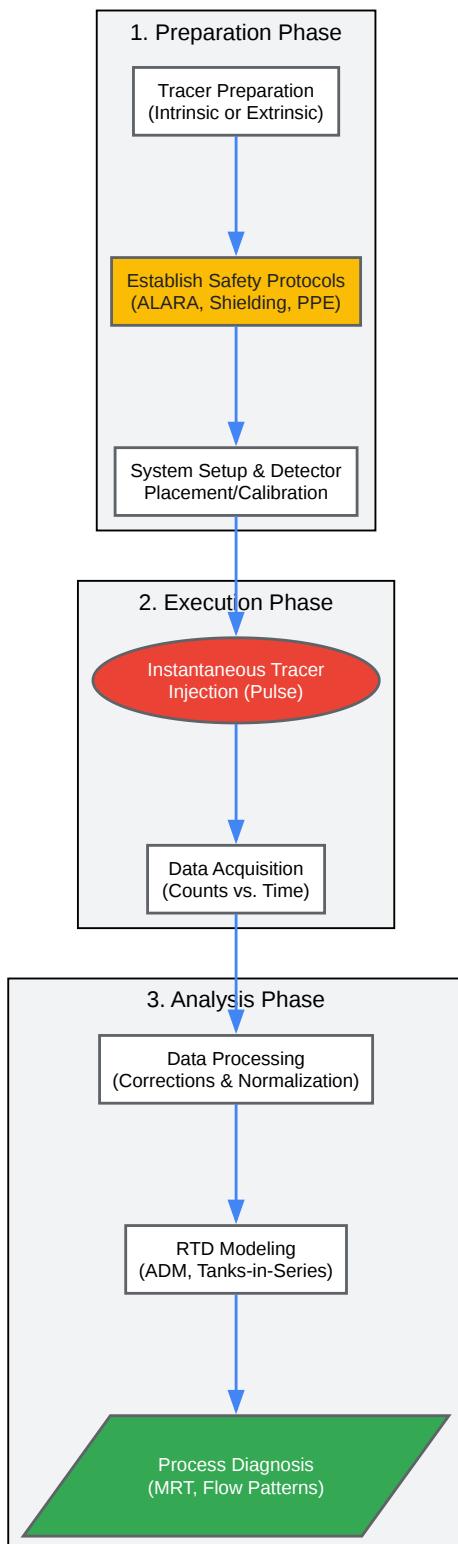
- Neutron Activation Analysis (NAA): Analyze the sample to confirm the presence and concentration of stable lanthanum (La-139).[\[1\]](#)[\[5\]](#)
- Irradiation: Irradiate a calculated quantity of the material in a nuclear reactor. The stable La-139 captures a neutron to become radioactive La-140. This ensures the tracer is an integral part of the tracked particles.[\[5\]](#)
- Calibration: Assay the activity of the irradiated sample using a calibrated gamma spectrometer to ensure the required activity for the experiment is achieved.

Method 2: Extrinsic Labeling This method is used when the process material does not contain lanthanum.

- Procurement: Obtain La-140 in a suitable chemical form, such as Lanthanum Chloride (LaCl_3) solution.
- Adsorption: Mix the process solids with the La-140 solution. The La-140 adsorbs onto the surface of the particles.
- Drying: Gently dry the labeled material to fix the tracer, ensuring it does not leach during the experiment. This can be done in a fume hood or a controlled oven.
- Verification: Test a small sample of the labeled material in the process fluid (e.g., water, oil) to confirm that the La-140 does not detach from the solid particles.

3.2 Safety Precautions

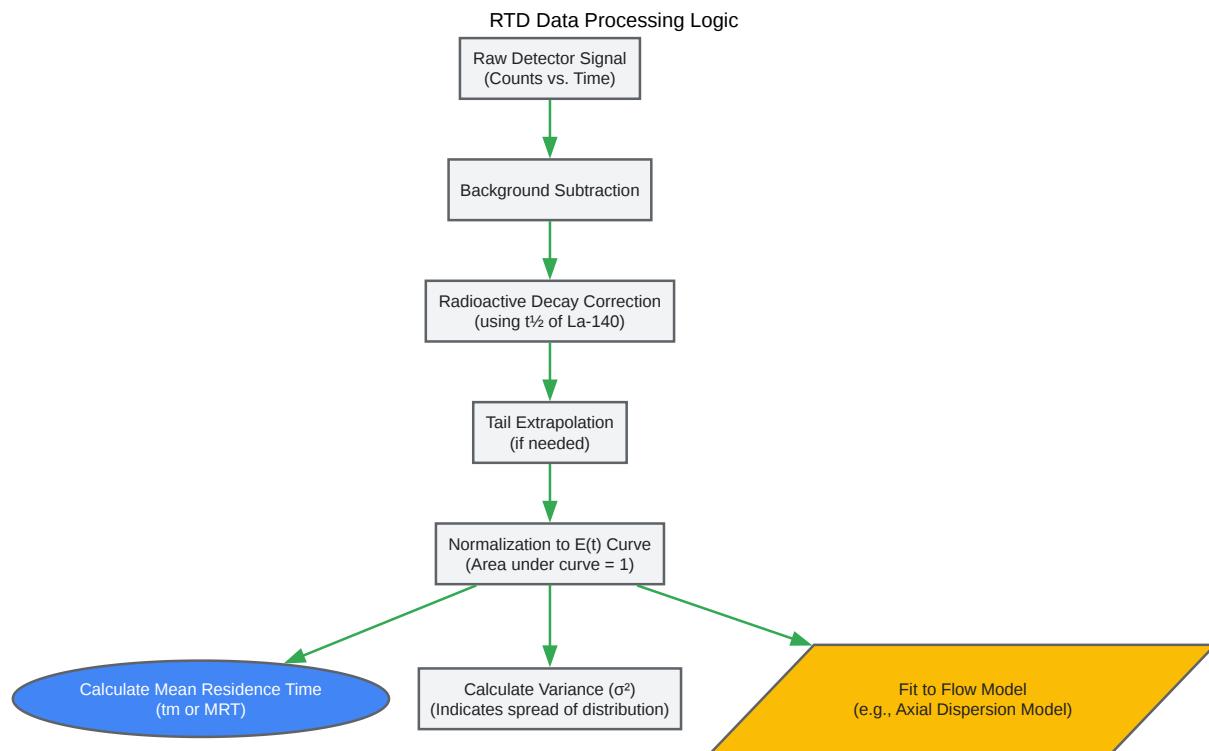
Handling La-140 requires adherence to both standard chemical safety and stringent radiological safety protocols.


- Radiological Safety:
 - ALARA Principle: All work must be planned to keep radiation exposure As Low As Reasonably Achievable.
 - Time, Distance, Shielding: Minimize time spent near the source, maximize distance, and use appropriate shielding (e.g., lead bricks) during handling and transport.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and disposable gloves.[11][12]
- Dosimetry: All personnel must wear appropriate dosimeters (e.g., TLD badges, electronic personal dosimeters) to monitor radiation dose.
- Contamination Control: Work in a designated radioactive materials handling area, preferably within a fume hood, and use absorbent bench paper.[13] Regularly monitor work areas and personnel for contamination.
- Chemical Safety (for stable Lanthanum):
 - Handle in a well-ventilated area to avoid dust formation.[14][15]
 - Use non-sparking tools, as lanthanum powder can be flammable.[11]
 - Store away from moisture, acids, and oxidizing agents.[11]
 - In case of fire, use a Class D dry powder extinguisher; do not use water.[11]

3.3 Experimental Workflow

The general procedure for conducting an RTD experiment is illustrated in the workflow diagram below.


Experimental Workflow for RTD Analysis

[Click to download full resolution via product page](#)**Caption:** General experimental workflow for RTD analysis using a radiotracer.

- System Setup: Mount collimated NaI(Tl) scintillation detectors externally on the vessel's inlet and outlet pipes.[9][16] Secure them firmly and use lead shielding to reduce background radiation and focus the detection area.
- Background Measurement: Before injection, record the background radiation level for several minutes to establish a baseline.
- Tracer Injection: Rapidly inject the prepared La-140 tracer into the feed line. The injection should be as close to an ideal delta function (instantaneous) as possible.[9]
- Data Acquisition: Use a Data Acquisition System (DAS) to record the radiation counts from each detector as a function of time until the counts return to the background level.[9]

3.4 Data Processing and Analysis

The raw data from the detectors must be processed to obtain the clean RTD curve.[9][17]

[Click to download full resolution via product page](#)

Caption: Logical workflow for processing raw tracer data to obtain RTD parameters.

- Background Subtraction: Subtract the pre-measured average background count rate from the entire dataset.[\[17\]](#)
- Decay Correction: Correct the counts for the radioactive decay of La-140 that occurs during the measurement period.

- Normalization: Normalize the corrected data to obtain the $E(t)$ curve, where the area under the curve is equal to 1.[10]
- Calculate Mean Residence Time (MRT): The MRT (\bar{t}) is the average time the tracer particles spend in the system. It is calculated as the first moment of the $E(t)$ curve.[18]
- Modeling: The experimental $E(t)$ curve is fitted to a mathematical model, such as the Axial Dispersion Model (ADM) or the Tanks-in-Series model, to quantify non-ideal flow behavior.[5]

Application Data

La-140 has been successfully used to diagnose issues in various industrial units. The table below summarizes typical data from two distinct applications.

Parameter	Application 1: FCC Catalyst Regenerator	Application 2: Wastewater Sedimentation Tank
Tracer Used	Intrinsically activated FCC catalyst with La-140	La-140 adsorbed onto sludge particles
Tracer Activity	~50-100 mCi	~10-20 mCi
Mean Residence Time (MRT)	25 minutes	4.5 hours
Flow Model Used	Axial Dispersion Model (ADM)	Tanks-in-Series with Dead Volume
Key Finding	High degree of axial mixing in the riser, indicating inefficiency. [1][5]	Presence of a significant dead volume (~20%) and short-circuiting, reducing treatment efficiency.[4]

This data allows engineers to validate computational fluid dynamics (CFD) models, optimize operating conditions, and implement design modifications to improve process efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanum - Wikipedia [en.wikipedia.org]
- 7. Lanthanum: Properties and Applications [stanfordmaterials.com]
- 8. barc.gov.in [barc.gov.in]
- 9. researchgate.net [researchgate.net]
- 10. Residence Time Distribution: Literature Survey, Functions, Mathematical Modeling, and Case Study—Diagnosis for a Photochemical Reactor [mdpi.com]
- 11. ameslab.gov [ameslab.gov]
- 12. fishersci.com [fishersci.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Lanthanum - ESPI Metals [espimetals.com]
- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Residence Time Distribution (RTD) Analysis Using Lanthanum-140]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220453#residence-time-distribution-analysis-using-lanthanum-140>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com